

# A Preclinical Showdown: Infigratinib vs. Pemigatinib in FGFR2-Fusion Positive Cholangiocarcinoma Models

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## Compound of Interest

Compound Name: *Infigratinib*

Cat. No.: *B612010*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **infigratinib** and pemigatinib, two prominent ATP-competitive tyrosine kinase inhibitors, in preclinical models of cholangiocarcinoma (CCA) characterized by FGFR2 fusions. This document synthesizes available experimental data to offer insights into their respective mechanisms, potency, and efficacy in non-clinical settings.

## Mechanism of Action: Targeting the Aberrant FGFR2 Signaling Pathway

Both **infigratinib** and pemigatinib are selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.<sup>[1][2]</sup> In cholangiocarcinoma, the fusion of the FGFR2 gene with various partner genes leads to a constitutively active fusion protein that drives oncogenic signaling independent of ligand binding.<sup>[3][4]</sup> This aberrant signaling cascade, primarily through the RAS-MAPK and PI3K-AKT pathways, promotes uncontrolled tumor cell proliferation and survival.<sup>[3][5]</sup> **Infigratinib** and pemigatinib act by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking its autophosphorylation and the subsequent downstream signaling events.<sup>[1][2]</sup>

Below is a diagram illustrating the FGFR2 signaling pathway and the points of inhibition by **infigratinib** and pemigatinib.

FGFR2 signaling pathway and points of inhibition.

## In Vitro Potency: A Look at Cellular Inhibition

Direct head-to-head comparisons of **infigratinib** and pemigatinib in the same panel of FGFR2-fusion positive cholangiocarcinoma cell lines are limited in publicly available literature. However, data from separate studies provide insights into their respective potencies. It is important to note that variations in experimental protocols and cell line characteristics can influence IC50 values, making direct comparisons across different studies challenging.

Table 1: In Vitro IC50 Values for **Infigratinib** and Pemigatinib in FGFR2-Fusion Positive Cholangiocarcinoma Cell Lines

Cell Line	FGFR2 Fusion Partner	Infigratinib IC50 (nM)	Pemigatinib IC50 (nM)	Reference
ANU1527	BICC1	~10	Not Reported	[6]
NCC-CCA1	BICC1	~25	Not Reported	[6]
HUH-28	Not Specified	>1000 (Resistant)	Not Reported	[6]
PDC-DUC18828	Not Specified	Not Reported	4	[5]

Note: Data for **infigratinib** and pemigatinib are from separate studies and not from a direct head-to-head comparison.

## In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical evaluation in patient-derived xenograft (PDX) models provides a more clinically relevant setting to assess anti-tumor activity. While direct comparative studies are scarce, individual studies have demonstrated the in vivo efficacy of both **infigratinib** and pemigatinib in FGFR2-fusion positive cholangiocarcinoma xenografts.

Table 2: In Vivo Efficacy of **Infigratinib** and Pemigatinib in FGFR2-Fusion Positive Cholangiocarcinoma Xenograft Models

Drug	Model	Dosing	Outcome	Reference
Infigratinib (BGJ398)	FGFR2-CCDC6 PDX	20 mg/kg, oral, daily	Significant tumor growth inhibition compared to vehicle control.	[7]
Pemigatinib	PDC-DUC18828 Xenograft	5 mg/kg, oral gavage, 5 days/week	Significantly impaired tumor growth and prolonged median overall survival (53 days vs. 32 days for control).	[5]

Note: The presented data are from separate studies and not from a direct head-to-head comparison in the same PDX model.

## Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the general methodologies employed in the preclinical evaluation of FGFR inhibitors.

### In Vitro Cell Viability and IC50 Determination

A common method to assess the in vitro potency of a compound is the cell viability assay, from which the half-maximal inhibitory concentration (IC50) is calculated.

Workflow for in vitro cell viability assay.

Protocol Details:

- **Cell Culture:** FGFR2-fusion positive cholangiocarcinoma cell lines are cultured in appropriate media and conditions.
- **Seeding:** Cells are seeded into 96-well plates at a predetermined density.

- **Treatment:** After allowing the cells to adhere, they are treated with a range of concentrations of the inhibitor (e.g., **infigratinib** or pemigatinib) or a vehicle control (e.g., DMSO).
- **Incubation:** The treated cells are incubated for a specified period, typically 72 hours.
- **Viability Assessment:** A cell viability reagent is added to each well. Common reagents include CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability, or MTT, which is converted to a colored formazan product by metabolically active cells.
- **Data Analysis:** The signal (luminescence or absorbance) is measured using a plate reader. The data is then normalized to the vehicle control and plotted against the drug concentration to generate a dose-response curve, from which the IC50 value is calculated.

## In Vivo Patient-Derived Xenograft (PDX) Models

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a platform that more closely recapitulates the heterogeneity and microenvironment of human tumors.<sup>[8][9]</sup>

Workflow for establishing and using PDX models.

### Protocol Details:

- **Tissue Acquisition:** Fresh tumor tissue from a patient with FGFR2-fusion positive cholangiocarcinoma is obtained under sterile conditions.
- **Implantation:** Small fragments of the tumor are surgically implanted, typically subcutaneously, into immunodeficient mice (e.g., NOD/SCID or NSG mice).
- **Engraftment and Expansion:** The mice are monitored for tumor growth. Once the tumors reach a certain size, they are harvested and can be serially passaged into new cohorts of mice to expand the PDX line.
- **Treatment Studies:** Once the PDX line is established, tumor fragments are implanted into a larger cohort of mice. When tumors reach a specified volume, the mice are randomized into different treatment groups (e.g., vehicle control, **infigratinib**, pemigatinib).

- **Dosing and Monitoring:** The drugs are administered according to a predefined schedule and route (e.g., daily oral gavage). Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.
- **Endpoint and Analysis:** The study continues until a predetermined endpoint, such as a specific tumor volume or a set duration. Tumor growth inhibition and survival are key parameters for analysis.

## Conclusion

Both **infigratinib** and pemigatinib demonstrate potent preclinical activity against FGFR2-fusion positive cholangiocarcinoma models. While direct comparative studies are limited, the available data suggest that both compounds effectively inhibit the oncogenic signaling driven by FGFR2 fusions, leading to reduced cell viability in vitro and tumor growth inhibition in vivo. The choice between these inhibitors in a research or clinical setting may be guided by a multitude of factors, including their specific kinase selectivity profiles, pharmacokinetic properties, and emerging clinical data. Further head-to-head preclinical studies would be invaluable to provide a more definitive comparison of their performance in these models.

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